N,N-Diethyl-1-phenethylnipecotamide
Description
N,N-Diethyl-1-phenethylnipecotamide is a nipecotamide derivative featuring a phenethyl group attached to the nipecotic acid (piperidine-3-carboxylic acid) backbone, with N,N-diethyl substitutions on the amide nitrogen. The compound’s structure suggests high lipophilicity due to the phenethyl and diethyl groups, which may influence bioavailability, metabolic stability, and receptor interactions .
Properties
CAS No. |
101872-49-5 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N,N-diethyl-1-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-3-20(4-2)18(21)17-11-8-13-19(15-17)14-12-16-9-6-5-7-10-16/h5-7,9-10,17H,3-4,8,11-15H2,1-2H3 |
InChI Key |
YNWLYCAZWWTDFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CCC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N,N-Diethylacetamide (CAS 685-91-6)
- Structure : Simpler acetamide core with N,N-diethyl substituents.
- Molecular Weight : 115.16 g/mol (vs. ~317.45 g/mol estimated for N,N-Diethyl-1-phenethylnipecotamide).
- Properties : Miscible with water and organic solvents; boiling range 164.5–167.5°C .
- Applications : Primarily used as a solvent or intermediate in organic synthesis .
- Key Difference: Lacks the nipecotamide and phenethyl moieties, resulting in lower molecular complexity and distinct applications (industrial vs.
2.2. N,N-Dimethylacetamide (CAS 127-19-5)
- Structure : Acetamide with N,N-dimethyl groups.
- Molecular Weight : 87.12 g/mol.
- Properties : Clear liquid, miscible with water; purity ≥99% by gas chromatography .
- Applications : Pharmaceutical reagent, solvent for polymers, and HPLC applications .
- Key Difference : Dimethyl substitution reduces lipophilicity compared to diethyl groups, impacting penetration through biological membranes.
2.3. N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Structure : Phenylenediamine backbone with acetylated amines.
- Molecular Weight : 192.22 g/mol.
- Applications: Laboratory research (non-pharmaceutical); used in dye synthesis or polymer chemistry .
- Key Difference : Aromatic diamine structure contrasts with the nipecotamide’s piperidine ring, leading to divergent reactivity and applications.
2.4. N,N-Diethyl-2-(1-naphthalenyloxy)propanamide (Napropamide)
- Structure : Propanamide with diethylamine and naphthalenyloxy substituents.
- Applications : Herbicide targeting weed growth inhibitors .
- Key Difference : The naphthalenyloxy group enhances agrochemical activity, whereas the phenethyl group in the target compound may favor neurological targets.
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Applications |
|---|---|---|---|---|
| This compound* | ~317.45 | Nipecotamide | Phenethyl, Diethyl | Hypothetical CNS targeting |
| N,N-Diethylacetamide | 115.16 | Acetamide | Diethyl | Solvent, synthesis |
| N,N-Dimethylacetamide | 87.12 | Acetamide | Dimethyl | Pharmaceuticals, HPLC |
| N,N'-Diacetyl-1,4-phenylenediamine | 192.22 | Phenylenediamine | Acetyl | Dye/polymer research |
| Napropamide | 271.36 | Propanamide | Naphthalenyloxy, Diethyl | Herbicide |
*Estimated based on structural formula (C₁₈H₂₈N₂O).
Research Findings and Trends
- Structural Complexity : The nipecotamide core (piperidine-3-carboxamide) is associated with neurological activity in pharmaceuticals, suggesting possible CNS applications for the target compound .
- Agrochemical vs. Pharmaceutical Use : Compounds like napropamide highlight the role of aromatic ethers in herbicides, whereas the phenethyl group in the target compound may align with drug design for receptor modulation .
Critical Considerations and Gaps
- Toxicological Data: Limited evidence on this compound’s safety; analogs like dimethylacetamide show hepatotoxicity at high doses .
- Synthetic Accessibility : The phenethyl-nipecotamide structure may pose challenges in synthesis compared to simpler acetamides.
- Regulatory Status: No regulatory information exists for the target compound, whereas N,N-dimethylacetamide is USP-grade .
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